molecular formula C27H40N4O4S2 B2687644 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 489471-28-5

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2687644
CAS No.: 489471-28-5
M. Wt: 548.76
InChI Key: FPKBHOBBBMOBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

The synthesis of 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and reagents such as morpholine and 2-cyano-N-ethylacetamide . Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2-[4-(Dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide include other thieno[2,3-c]pyridine derivatives and benzamides. These compounds share structural similarities but may differ in their functional groups and biological activities . The unique combination of the dibutylsulfamoyl and benzamido groups in this compound distinguishes it from others, potentially offering unique properties and applications.

Properties

IUPAC Name

2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O4S2/c1-7-9-15-31(16-10-8-2)37(34,35)19-13-11-18(12-14-19)24(33)29-25-21(23(28)32)20-17-26(3,4)30-27(5,6)22(20)36-25/h11-14,30H,7-10,15-17H2,1-6H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBHOBBBMOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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